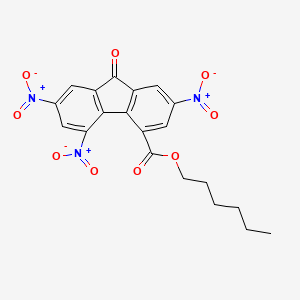
5-Bromo-3-((ethylsulfonyl)methyl)-2-nitrothiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3-((ethylsulfonyl)methyl)-2-nitrothiophene is a heterocyclic compound that contains a thiophene ring substituted with bromine, ethylsulfonylmethyl, and nitro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-((ethylsulfonyl)methyl)-2-nitrothiophene typically involves multi-step reactions starting from commercially available thiophene derivatives. One common method includes the bromination of 3-methylthiophene followed by nitration to introduce the nitro group. The ethylsulfonylmethyl group can be introduced via a sulfonylation reaction using ethylsulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-3-((ethylsulfonyl)methyl)-2-nitrothiophene undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Bromo-3-((ethylsulfonyl)methyl)-2-nitrothiophene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-Bromo-3-((ethylsulfonyl)methyl)-2-nitrothiophene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group can also contribute to its reactivity and potential toxicity, as nitro compounds can undergo redox cycling and generate reactive oxygen species.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-nitrothiophene: Lacks the ethylsulfonylmethyl group, making it less versatile in certain synthetic applications.
3-((Ethylsulfonyl)methyl)-2-nitrothiophene:
5-Bromo-3-methyl-2-nitrothiophene: Lacks the ethylsulfonyl group, which can influence its solubility and chemical properties.
Uniqueness
5-Bromo-3-((ethylsulfonyl)methyl)-2-nitrothiophene is unique due to the combination of bromine, ethylsulfonylmethyl, and nitro groups on the thiophene ring. This combination imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C7H8BrNO4S2 |
|---|---|
Poids moléculaire |
314.2 g/mol |
Nom IUPAC |
5-bromo-3-(ethylsulfonylmethyl)-2-nitrothiophene |
InChI |
InChI=1S/C7H8BrNO4S2/c1-2-15(12,13)4-5-3-6(8)14-7(5)9(10)11/h3H,2,4H2,1H3 |
Clé InChI |
WQNNWXFDPVKLTA-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)CC1=C(SC(=C1)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![O-{2-[4-Fluoro-2-(trifluoromethyl)phenyl]ethyl}hydroxylamine](/img/structure/B12078391.png)
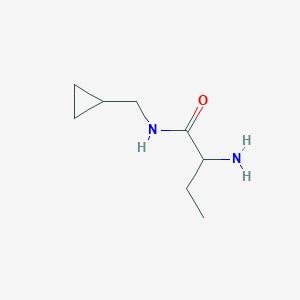
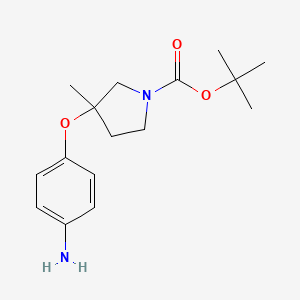

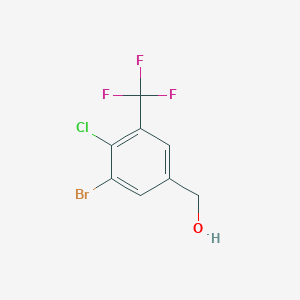

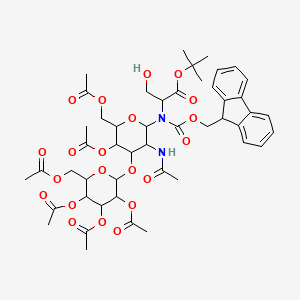
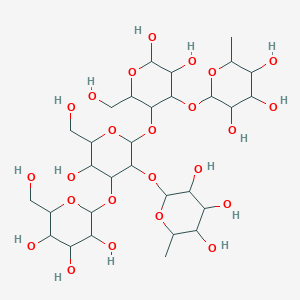



![6-bromo-3-chloro-9H-pyrido[2,3-b]indole](/img/structure/B12078479.png)
